(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate benzaldehyde derivatives with thiazolidinedione under basic conditions. The reaction may proceed through the following steps:
Condensation Reaction: The benzaldehyde derivative reacts with thiazolidinedione in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinedione derivatives are known for their potential anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound may be investigated for similar activities.
Medicine
In medicine, compounds like this compound are explored for their therapeutic potential in treating diseases such as diabetes, cancer, and inflammatory disorders.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.
Properties
Molecular Formula |
C20H17BrFNO4S |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrFNO4S/c1-3-27-17-10-15(21)13(8-16(17)26-2)9-18-19(24)23(20(25)28-18)11-12-4-6-14(22)7-5-12/h4-10H,3,11H2,1-2H3/b18-9- |
InChI Key |
GGKQNZVESSJPCO-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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